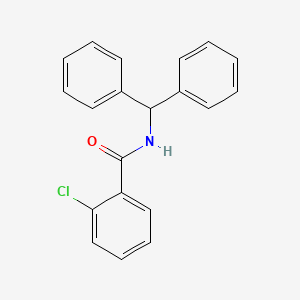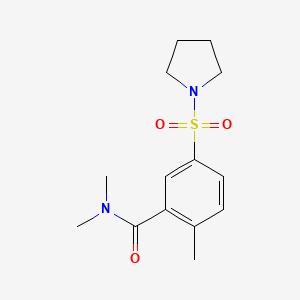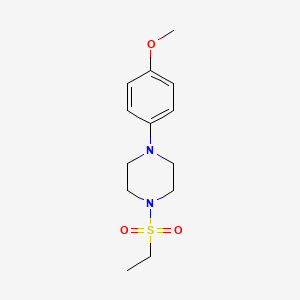![molecular formula C11H9F2N3O2S B5320614 3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole, commonly known as BDTMT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. BDTMT is a triazole derivative that possesses unique chemical properties, making it a valuable tool for researchers in the fields of chemistry, biology, and pharmacology.
Mecanismo De Acción
BDTMT exerts its biological effects through the inhibition of enzymes that play a role in the production of ROS. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. By inhibiting the production of ROS, BDTMT can potentially prevent or treat diseases that are caused by oxidative stress.
Biochemical and Physiological Effects:
BDTMT has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation. Additionally, BDTMT has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDTMT in lab experiments is its unique chemical properties, which make it a valuable tool for researchers in various fields. Additionally, BDTMT is relatively easy to synthesize and purify, making it readily available for research purposes. One of the limitations of using BDTMT in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of BDTMT. One potential direction is the further optimization of BDTMT as a fluorescent probe for the detection of ROS in cells. Another direction is the development of BDTMT-based metal complexes for use in catalytic reactions. Additionally, further research is needed to fully understand the potential therapeutic applications of BDTMT in the treatment of cancer and other diseases.
In conclusion, BDTMT is a valuable tool for researchers in various scientific fields due to its unique chemical properties and potential applications. Further research is needed to fully understand the potential of BDTMT and to develop new applications for this promising compound.
Métodos De Síntesis
BDTMT can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction results in the formation of BDTMT, which can be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
BDTMT has been extensively studied for its potential use in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, BDTMT has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalytic reactions. In biology, BDTMT has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In pharmacology, BDTMT has been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(difluoromethylsulfanyl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2S/c1-16-9(14-15-11(16)19-10(12)13)6-2-3-7-8(4-6)18-5-17-7/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKUKFMTFBKEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC(F)F)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)

![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320573.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320578.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320589.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)

![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)
